4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2,3,4-trimethylphenyl)methylidene]benzohydrazide
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Overview
Description
4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes an isoquinoline moiety and a trimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves a multi-step process:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Hydrazide Formation: The isoquinoline derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with 2,3,4-trimethylbenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as hydrolases and oxidoreductases, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular responses and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLENE]BENZOHYDRAZIDE: shares structural similarities with other hydrazides and isoquinoline derivatives.
Examples: 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLENE]BENZOHYDRAZIDE, 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLENE]BENZOHYDRAZIDE, and 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLENE]BENZOHYDRAZIDE.
Uniqueness
Structural Uniqueness: The presence of both isoquinoline and trimethylphenyl groups in the same molecule imparts unique chemical and biological properties.
Functional Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C27H29N3O |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(2,3,4-trimethylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C27H29N3O/c1-19-8-11-25(21(3)20(19)2)16-28-29-27(31)24-12-9-22(10-13-24)17-30-15-14-23-6-4-5-7-26(23)18-30/h4-13,16H,14-15,17-18H2,1-3H3,(H,29,31)/b28-16+ |
InChI Key |
FUTSXQQQWXBJQB-LQKURTRISA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C)C |
Origin of Product |
United States |
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